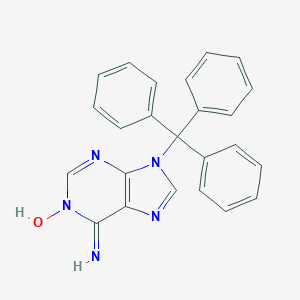
9-Trityladenine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Trityladenine 1-oxide is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. This molecule is a modified form of adenine, a purine base found in DNA and RNA, and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 9-Trityladenine 1-oxide is not fully understood, but it is believed to interact with nucleic acids and proteins through hydrogen bonding and π-π interactions. This molecule has been shown to bind to DNA and RNA with high affinity, and to induce conformational changes in these molecules. It has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair.
Biochemische Und Physiologische Effekte
9-Trityladenine 1-oxide has been shown to have various biochemical and physiological effects, including the ability to induce DNA damage and cell death in cancer cells, and to inhibit viral replication. This molecule has also been shown to have antioxidant properties, and to protect against oxidative stress and DNA damage. However, the effects of 9-Trityladenine 1-oxide on normal cells and tissues are not fully understood, and further research is needed to determine its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 9-Trityladenine 1-oxide in lab experiments is its high solubility in water and organic solvents, which allows for easy manipulation and analysis. This molecule is also stable under various conditions, and can be stored for long periods of time. However, one limitation of using 9-Trityladenine 1-oxide is its potential toxicity and mutagenicity, which may affect the results of experiments and the safety of researchers.
Zukünftige Richtungen
There are many potential future directions for the use of 9-Trityladenine 1-oxide in scientific research. One area of focus is the development of new therapeutic agents based on this molecule, which may have applications in cancer and viral infections. Another area of focus is the study of the mechanisms of DNA damage and repair, which may lead to new insights into the prevention and treatment of genetic diseases. Additionally, the use of 9-Trityladenine 1-oxide as a fluorescent probe for nucleic acids and proteins may lead to new methods for imaging and analyzing these molecules in cells and tissues.
Conclusion
9-Trityladenine 1-oxide is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. This molecule has been synthesized using various methods, and has been used in various scientific research applications, including as a fluorescent probe, substrate for enzymes, and potential therapeutic agent. The mechanism of action of 9-Trityladenine 1-oxide is not fully understood, but it has been shown to have various biochemical and physiological effects. While there are advantages to using 9-Trityladenine 1-oxide in lab experiments, there are also limitations and potential safety concerns. However, the potential future directions for the use of this molecule in scientific research are numerous, and may lead to new insights into the structure and function of nucleic acids and proteins, as well as the prevention and treatment of genetic diseases.
Synthesemethoden
The synthesis of 9-Trityladenine 1-oxide can be achieved through several methods, including the reaction of adenine with trityl chloride in the presence of a base, or the reaction of tritylamine with adenine in the presence of a dehydrating agent. These methods have been optimized to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
9-Trityladenine 1-oxide has been used in various scientific research applications, including as a fluorescent probe for nucleic acids and proteins, as a substrate for enzymes involved in DNA synthesis and repair, and as a potential therapeutic agent for cancer and viral infections. This molecule has also been used to study the structure and function of DNA and RNA, as well as the mechanisms of DNA damage and repair.
Eigenschaften
CAS-Nummer |
122365-36-0 |
|---|---|
Produktname |
9-Trityladenine 1-oxide |
Molekularformel |
C24H19N5O |
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
1-hydroxy-9-tritylpurin-6-imine |
InChI |
InChI=1S/C24H19N5O/c25-22-21-23(27-17-29(22)30)28(16-26-21)24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,25,30H |
InChI-Schlüssel |
NGFRVOSYJJORAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4N=CN(C5=N)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4N=CN(C5=N)O |
Synonyme |
9-Trityladenine 1-N-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



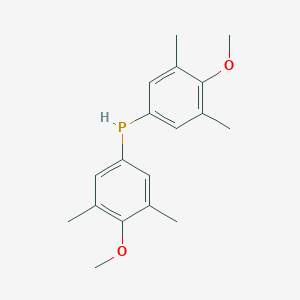
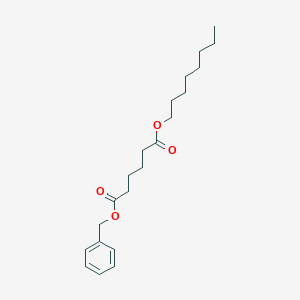
![4-(Trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B44170.png)
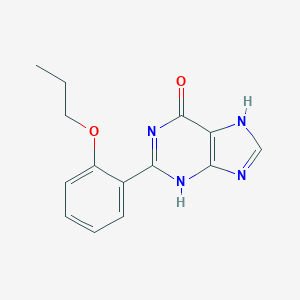
![(R)-[[1-[[(Methylsulfonyl)oxy]methyl]-2-(phenylmethoxy)ethoxy]methyl]phosphonic acid diethyl ester](/img/structure/B44177.png)
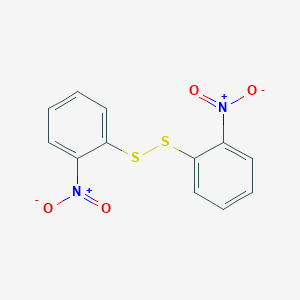

![Methyl (4R)-4-[(1S,2S,4R,5R,7R,10R,11S,14R,15R,18S)-7-ethoxycarbonyloxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadecan-15-yl]pentanoate](/img/structure/B44182.png)
![Methyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44183.png)
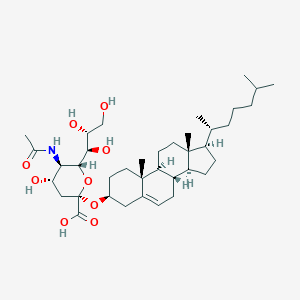
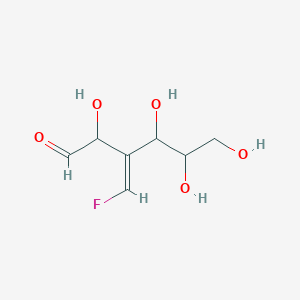
![methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44187.png)
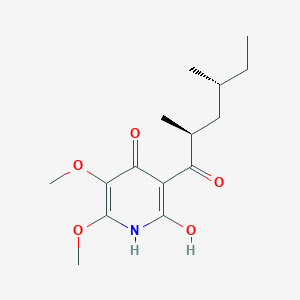
![Methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44190.png)